Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate typically involves the reaction of ethyl 2-aminothiophene-3-carboxylate with lithium sulfite to form 3-methylsulfanyl-1,2,4-triazine-6-ol. This intermediate is then reacted with thionyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Ethyl 5-oxo-3-thioxo-2H-1,2,4-triazine-6-carboxylate.
Reduction: Ethyl 5-amino-1,2,4-triazine-6-carboxylate.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by binding to the enzyme ribonucleic acid polymerase, thereby disrupting bacterial replication . Additionally, its derivatives have been studied for their neuroprotective and anti-inflammatory properties through the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives such as:
Ethyl 5-chloro-3-(methylsulfanyl)-1,2,4-triazine-6-carboxylate: Known for its use as a pesticide intermediate.
Ethyl 5-oxo-3-thioxo-2H-1,2,4-triazine-6-carboxylate: Noted for its antibacterial properties.
Ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate: Studied for its potential in early drug discovery.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications across various scientific disciplines.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 5-ethyl-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-3-6-7(8(12)13-4-2)11-10-5-9-6/h5H,3-4H2,1-2H3 |
InChI Key |
XEZOJKTUPJBZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NC=N1)C(=O)OCC |
Origin of Product |
United States |
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